Simufilam, also known as PTI-125, is an experimental medication developed by Cassava Sciences for the treatment of Alzheimer's disease. It targets an altered form of the protein filamin A, which is implicated in neurodegenerative processes associated with Alzheimer's. The drug is currently undergoing Phase III clinical trials, with significant attention from the scientific community due to both its potential therapeutic effects and controversies surrounding its research integrity and efficacy claims .
The synthesis likely includes standard organic chemistry techniques such as:
The molecular formula of Simufilam is , with a molar mass of approximately 259.35 g/mol . The compound's structure includes multiple functional groups that facilitate its interaction with biological targets.
Simufilam is primarily involved in non-covalent interactions with filamin A, altering its conformation and function. The key reactions include:
Simufilam's mechanism involves:
Simufilam is primarily being investigated for its potential use in treating Alzheimer's disease. Its ability to modulate protein interactions suggests possible applications in other neurodegenerative disorders where similar pathological mechanisms may be present. Ongoing clinical trials aim to establish its efficacy and safety profile in humans, particularly focusing on cognitive outcomes related to Alzheimer's pathology .
Filamin A (FLNA) is a large cytoskeletal scaffolding protein essential for maintaining neuronal structural integrity and signal transduction. Under physiological conditions, Filamin A serves as a flexible crosslinker of actin filaments and interacts with over 90 membrane receptors, ion channels, and signaling molecules through its immunoglobulin-like repeat domains [8]. In Alzheimer’s disease, however, amyloid-beta 1-42 (Aβ42) induces a pathological conformational shift in Filamin A. This alteration is characterized by changes in Filamin A’s tertiary structure and solubility, detectable as a distinct shift in its isoelectric point – a biochemical signature reflecting abnormal post-translational modifications or misfolding [3] [7]. This structurally altered Filamin A loses its native functions and acquires aberrant interactions with receptors involved in Alzheimer’s disease pathogenesis, including the alpha-7 nicotinic acetylcholine receptor and toll-like receptor 4 [3]. The FLNA proteopathy represents a critical upstream event that enables two major pathways of Aβ42 toxicity: tau hyperphosphorylation and neuroinflammation.
Table 1: Physiological vs. Pathological Conformations of Filamin A
Parameter | Native Filamin A | Alzheimer’s-associated Filamin A |
---|---|---|
Structural State | Compact, stable conformation | Unfolded/altered conformation |
Isoelectric Point | Normal pI (~5.8) | Shifted pI (indicating structural alteration) |
Solubility | Standard solubility profile | Reduced solubility in aqueous buffers |
Receptor Associations | Physiological partners (e.g., integrins, IRS-1) | Pathological linkages (α7nAChR, TLR4, CCR5, etc.) |
Inducing Factor | N/A | Amyloid-beta 42 (Aβ42) monomers/oligomers |
A core mechanism by which altered Filamin A drives neurodegeneration involves its pathological association with the alpha-7 nicotinic acetylcholine receptor. In healthy neural tissue, Filamin A exhibits minimal interaction with alpha-7 nicotinic acetylcholine receptor. However, Alzheimer’s disease brain tissue and Aβ42-treated control brains demonstrate a pronounced Filamin A-alpha-7 nicotinic acetylcholine receptor linkage [3] [7]. This aberrant scaffolding creates a platform for the ultra-high-affinity binding (femtomolar range) of soluble Aβ42 to the alpha-7 nicotinic acetylcholine receptor complex [3] [10]. Aβ42 binding triggers persistent activation of the receptor, hijacking its signaling pathways to abnormally stimulate intracellular kinases, including protein kinase C and extracellular signal-regulated kinase. These activated kinases hyperphosphorylate tau at pathological epitopes, particularly at residues serine 202, threonine 231, and threonine 181 – sites characteristically overphosphorylated in Alzheimer’s disease neurofibrillary tangles [3] [7]. The resulting hyperphosphorylated tau dissociates from microtubules, impairing axonal transport and promoting tau aggregation into neurofibrillary lesions. This Filamin A-dependent pathway mechanistically links amyloid pathology (Aβ42) to tauopathy, a defining feature of Alzheimer’s disease progression. Simufilam disrupts this cascade by specifically binding altered Filamin A, reducing Aβ42 binding to alpha-7 nicotinic acetylcholine receptor with remarkable potency (half-maximal inhibitory concentration in the picomolar range) as demonstrated by time-resolved fluorescence resonance energy transfer assays [1] [2].
Beyond tau pathology, altered Filamin A critically enables neuroinflammatory cascades by forming pathological complexes with toll-like receptor 4 and other innate immune receptors. In postmortem Alzheimer’s disease brains and transgenic Alzheimer’s disease mouse models, Aβ42 induces Filamin A linkages not only to toll-like receptor 4 but also to toll-like receptor 2, C-X-C chemokine receptor type 4, C-C chemokine receptor type 5, and cluster of differentiation 4 [1] [3]. These aberrant interactions are functionally consequential: the Filamin A-toll-like receptor 4 linkage is essential for Aβ42-mediated persistent activation of toll-like receptor 4 signaling. Aβ42 binds to the toll-like receptor 4 co-receptor cluster of differentiation 14, triggering toll-like receptor 4 dimerization and recruitment of Filamin A. This scaffolding stabilizes the activated toll-like receptor 4 complex and facilitates downstream signaling via myeloid differentiation primary response 88 and nuclear factor kappa-light-chain-enhancer of activated B cells pathways [3] [7]. Consequently, microglia and astrocytes release excessive pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. Sustained neuroinflammation contributes to synaptic damage, neuronal dysfunction, and disease progression. Simufilam disrupts these pathological Filamin A-receptor interactions, as evidenced by its ability to reduce cytokine release from Aβ42-stimulated human astrocytes and to normalize C-C chemokine receptor type 5 coupling to G-proteins in Alzheimer’s disease transgenic mice, restoring receptor responsiveness to its natural ligand C-C chemokine ligand 3 [1].
Direct biophysical evidence for the disease-associated conformational shift in Filamin A and its reversal by Simufilam comes from isoelectric focusing studies. Isoelectric focusing separates proteins based on their isoelectric point, a sensitive indicator of conformational state and post-translational modifications. Filamin A immunopurified from Alzheimer’s disease postmortem brain tissue exhibits a significantly shifted isoelectric point compared to Filamin A from age-matched control brains, indicating an altered charge distribution consistent with a misfolded or pathologically modified state [3] [7]. This shift can be experimentally induced in control brain tissue by incubation with Aβ42, confirming amyloid’s role in driving Filamin A proteopathy [3]. Crucially, treatment with Simufilam reverses this pathological isoelectric point shift, restoring Filamin A to a focusing profile indistinguishable from that observed in healthy controls [3]. This normalization occurs at extremely low Simufilam concentrations (starting at 1 picomolar) in ex vivo experiments using Alzheimer’s disease brain slices [3] [10]. Furthermore, binding assays demonstrate that Simufilam exhibits femtomolar affinity for Filamin A in Alzheimer’s disease tissue but only picomolar affinity in control tissue, indicating preferential binding to the disease-altered conformation [3] [10]. These findings provide compelling evidence that Simufilam’s primary mechanism involves binding to the altered form of Filamin A and restoring its native structural and functional state, thereby dismantling the aberrant receptor scaffolds central to Alzheimer’s disease pathogenesis.
Table 2: In Vitro and Ex Vivo Effects of Simufilam on Alzheimer’s Disease-Related Targets
Target/Pathway | Effect of Simufilam | Experimental System | Key Finding |
---|---|---|---|
Aβ42-α7nAChR Binding | Concentration-dependent reduction | TR-FRET assay | Half-maximal inhibitory concentration = 12.6 pM |
FLNA-Receptor Linkages | Disruption of FLNA-α7nAChR, FLNA-TLR4, FLNA-CCR5 complexes | Postmortem AD brain; AD transgenic mice | Normalized receptor coupling and signaling |
Cytokine Release | Significant reduction in tumor necrosis factor-alpha, interleukin-1β, interleukin-6 | Aβ42-stimulated human astrocytes | Attenuated neuroinflammatory response |
FLNA Conformation | Reversal of pathological isoelectric point shift | Isoelectric focusing of AD brain extracts | Restoration of native FLNA conformation |
CCR5 Function | Restored responsivity to C-C chemokine ligand 3 | AD transgenic mouse brain tissue | Normalized chemokine receptor signaling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7